Isoprazon

Übersicht

Beschreibung

Isoprazone, as a specific compound, does not have direct matches in scientific literature. Instead, research related to triazole derivatives and their frameworks offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms, which are of significant interest due to their potential applications in various fields including medicinal chemistry and material science.

Synthesis Analysis

Syntheses of triazole derivatives often involve the use of azides and terminal alkynes in a [3+2] cycloaddition reaction, a process known as the CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) reaction. For example, the synthesis of 1,2,4-triazolines from α-isocyano esters/amides and azodicarboxylates demonstrates a base-catalyzed hydrazination-type reaction followed by subsequent cyclization (Monge et al., 2011).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, involving various coordination modes and structural isomerism. For instance, isomeric zinc(II) triazolate frameworks have been studied for their 3-connected networks, showcasing different coordination numbers and pore properties (Zhu et al., 2009).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, exhibiting a wide range of properties due to their diverse functional groups. The reactivity can be attributed to the triazole ring's ability to act as a ligand, forming complexes with different metals, which can lead to the formation of supramolecular structures with unique properties (Zhang et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and thermal stability, can vary significantly depending on the substitution pattern on the triazole ring and the nature of the metal in the framework. For example, the thermal stability of metal azolate frameworks can be influenced by the coordination number of the metal atoms and the presence of different substituents (Zhu et al., 2009).

Chemical Properties Analysis

Chemically, triazole derivatives exhibit a range of reactivities, such as nucleophilic substitution reactions, and can form complexes with metals, leading to the development of materials with potential applications in gas storage, separation, and catalysis. The chemical functionality of the triazole ring allows it to participate in the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the assembly of complex supramolecular structures (Zhang et al., 2005).

Wissenschaftliche Forschungsanwendungen

Behandlung von Präeklampsie

- Sowohl Isoprazon als auch Iprazon induzierten eine Vasodilatation der menschlichen Netzhautarterien .

Polymerflutung bei der Schwerölförderung

Im Bereich der Ölförderung war die Polymerflutung in Schwerölfeldern erfolgreich. Laboruntersuchungen zeigten, dass Polymere die Schwerölgewinnung um über 20 % steigern konnten. Feldbeispiele in China, der Türkei und Oman bestätigten die Wirksamkeit der Polymerflutung. Die Herausforderung besteht darin, die Polymerviskosität während der Oberflächeninjektion und unter Reservoirbedingungen zu erhalten .

Verunreinigungsprofilierung in pharmazeutischen Produkten

Es wurde eine empfindliche Hochleistungsflüssigkeitschromatographie-Methode entwickelt, um Verunreinigungen von Esomeprazol (ein Derivat von This compound) in niedrig dosierten Aspirin- und Esomeprazolkapseln zu profilieren. Diese Methode ermöglicht die präzise Bestimmung von Verunreinigungen in pharmazeutischen Produkten .

Osteoarthritis-Risiko und Omeprazol

Neuere Forschungen mit Mendelianer Randomisierung (MR)-Analyse zeigten einen kausalen Zusammenhang zwischen Omeprazol (einem Protonenpumpenhemmer, der mit This compound verwandt ist) und einem erhöhten Risiko für Osteoarthritis. Klinische Praktiker sollten bei der langfristigen Anwendung von Omeprazol Vorsicht walten lassen, insbesondere bei Populationen mit erhöhtem OA-Risiko .

Entwicklung bioäquivalenter Omeprazol-Produkte

Es wurden Anstrengungen unternommen, um eine neue generische magensaftresistente Form von Omeprazol in Kapseln zu entwickeln. Die quantitative und qualitative Zusammensetzung sowie die Produktionstechnologie wurden erfolgreich implementiert. Dissolutionsprofile in Medien mit pH 1,2 und 6,8 wurden nachgewiesen .

Quantitative Analysemethoden für Aspirin und Omeprazol

Verschiedene quantitative Analysemethoden wurden verwendet, um Aspirin und Omeprazol in kürzlich von der FDA zugelassenen Tabletten zu bestimmen. Die erste Ableitung der Verhältnis-Spektren half bei der Auflösung überlappender Spektren zwischen diesen beiden Verbindungen .

Wirkmechanismus

- Omeprazole primarily targets the H(+)/K(+)-ATPase enzyme, also known as the proton pump , which is expressed in high quantities by the parietal cells of the stomach .

- By inhibiting this enzyme, omeprazole suppresses stomach acid secretion, leading to reduced acidity in the gastric environment .

- Downstream effects include decreased HCl production, which alleviates conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and hypersecretory conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Eigenschaften

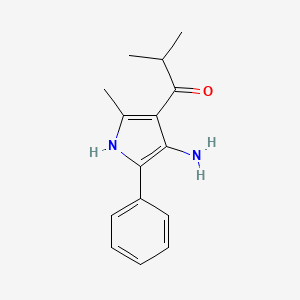

IUPAC Name |

1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205013 | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56463-68-4 | |

| Record name | Isoprazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

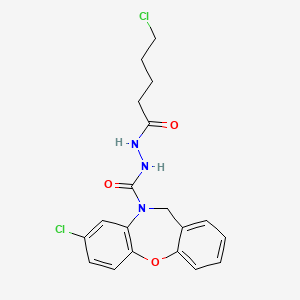

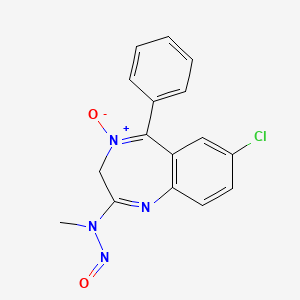

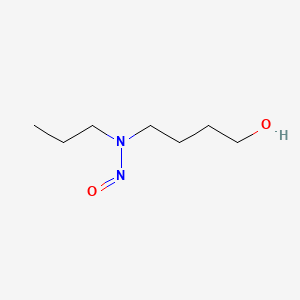

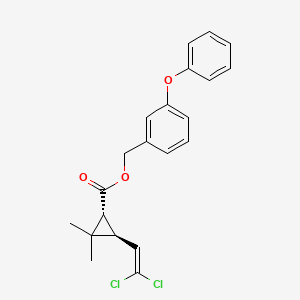

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research paper regarding isoprazone?

A1: The research paper primarily focuses on the pharmacokinetics of isoprazone, a novel analgesic and antipyretic agent, in rats []. This includes investigating how the drug is absorbed, distributed, metabolized, and excreted within the rat model.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)

![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)